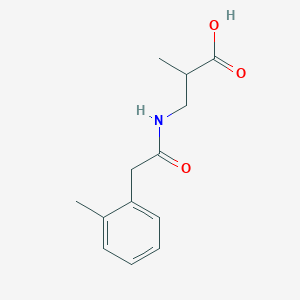
2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid is an organic compound with the molecular formula C13H17NO3 It is a derivative of propanoic acid and features a tolyl group attached to the acetamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-toluidine and 2-bromo-3-methylpropanoic acid.
Amidation Reaction: The o-toluidine is reacted with 2-bromo-3-methylpropanoic acid in the presence of a base, such as sodium hydroxide, to form the acetamido intermediate.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent extraction and distillation.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The tolyl group may interact with hydrophobic regions of proteins or enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(p-tolyl)propanoic acid
- 2-Methyl-3-(m-tolyl)propanoic acid
- 2-Methyl-3-(2-(p-tolyl)acetamido)propanoic acid
Uniqueness
2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid is unique due to the specific positioning of the tolyl group and the acetamido moiety, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may result in different steric and electronic effects compared to its isomers, leading to distinct properties and applications.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-methyl-3-[[2-(2-methylphenyl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-9-5-3-4-6-11(9)7-12(15)14-8-10(2)13(16)17/h3-6,10H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
IPKGITSEPWEIEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















